molecular formula C11H18O2 B14197503 (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one CAS No. 918410-11-4

(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one

Cat. No.: B14197503
CAS No.: 918410-11-4
M. Wt: 182.26 g/mol
InChI Key: GHXIGIMFFFOVFF-WPRPVWTQSA-N
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Description

(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one is an organic compound with a unique structure characterized by the presence of a hydroxyl group, multiple methyl groups, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of enantioselective synthesis to ensure the correct stereochemistry. The process may involve the following steps:

    Formation of the Alkyne Group: This can be achieved through the coupling of appropriate alkyl halides with acetylene derivatives under palladium-catalyzed conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the alkyne.

    Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form a chloro derivative.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of a chloro derivative.

Scientific Research Applications

(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one: is similar to other hydroxylated alkynes and alkylated ketones.

    This compound: can be compared to compounds like (5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-2-one and (5S,6S)-5-hydroxy-4,4,6-trimethyloct-6-en-3-one.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and alkyne functional groups, which confer distinct reactivity and potential biological activity.

Properties

CAS No.

918410-11-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(5S,6S)-5-hydroxy-4,4,6-trimethyloct-7-yn-3-one

InChI

InChI=1S/C11H18O2/c1-6-8(3)10(13)11(4,5)9(12)7-2/h1,8,10,13H,7H2,2-5H3/t8-,10-/m0/s1

InChI Key

GHXIGIMFFFOVFF-WPRPVWTQSA-N

Isomeric SMILES

CCC(=O)C(C)(C)[C@H]([C@@H](C)C#C)O

Canonical SMILES

CCC(=O)C(C)(C)C(C(C)C#C)O

Origin of Product

United States

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